N-Benzoyl-L-phenylalaninal

Description

Contextualization within Peptide and Amino Acid Derivative Research

The study of peptides and amino acids is fundamental to understanding biological processes. However, native peptides often have limitations as therapeutic agents due to poor stability, low bioavailability, and rapid degradation by proteases. To overcome these challenges, researchers chemically modify amino acids to create derivatives with enhanced properties. N-Benzoyl-L-phenylalaninal is a prime example of such a derivative. The introduction of the benzoyl group to the nitrogen atom of L-phenylalanine serves to protect the amino group, a common strategy in peptide synthesis to control the sequence of amino acid addition. nih.gov This protection prevents unwanted side reactions and allows for the selective formation of peptide bonds. nih.gov

Furthermore, the aldehyde group in this compound is a highly reactive functional group that can participate in a variety of chemical transformations. This makes the compound a versatile building block in organic synthesis. For instance, N-acyl α-aminoaldehydes can be synthesized from their corresponding N-acyl amino acids through reduction. A general method involves the conversion of the N-acyl amino acid to an acyl imidazolide (B1226674) followed by reduction with diisobutylaluminum hydride (DIBAL-H). acs.org This approach provides access to these valuable synthetic intermediates.

Role of Benzoyl-Amino Acid Motifs in Bioactive Molecules

The benzoyl-amino acid motif is a recurring structural feature in a number of naturally occurring and synthetic bioactive molecules. The benzoyl group, a simple aromatic acyl group, can significantly influence the biological activity of the parent amino acid. Its presence can enhance the molecule's interaction with biological targets, such as enzymes and receptors, often through hydrophobic and aromatic interactions within the binding site.

A significant area of research for benzoyl-amino acid derivatives is in the development of enzyme inhibitors. For example, N-benzoyl-L-phenylalanine has been identified as a competitive inhibitor of carboxypeptidase A. nih.govcymitquimica.com This inhibitory activity highlights the ability of the benzoyl-phenylalanine scaffold to mimic the substrate of the enzyme and block its active site. Moreover, derivatives of N-benzoyl-L-biphenylalanine have been developed as potent antagonists of integrins, which are cell adhesion receptors involved in inflammation and autoimmune diseases. ontosight.ai In one study, optimization of an initial lead compound led to the discovery of dual α4β7/α4β1 integrin antagonists with low nanomolar potency. ontosight.ai These examples underscore the importance of the benzoyl-amino acid motif in designing molecules with specific biological functions.

Overview of Research Directions for this compound and Analogues

Research involving this compound and its analogues is primarily focused on their potential as enzyme inhibitors and as precursors for more complex molecules. A particularly interesting application is in the design of prodrugs. One study demonstrated that this compound can be converted into an acid-sensitive latent inhibitor for proteolytic enzymes. ontosight.ai In this approach, the aldehyde is reacted with an acylhydrazone to form a derivative that is relatively inactive. ontosight.ai However, under acidic conditions, such as those found in lysosomes, the derivative hydrolyzes to regenerate the potent this compound, which then acts as an inhibitor for serine and cysteine proteases. ontosight.ai This strategy allows for the targeted delivery of the active inhibitor to specific cellular compartments.

The aldehyde functionality of this compound also makes it a valuable precursor in the synthesis of other molecules. For instance, it can be readily reduced to form N-Benzoyl-L-phenylalaninol, the corresponding alcohol, which has also been investigated for its biological activities. Current time information in New York, NY, US. Furthermore, N-protected phenylalaninals are key intermediates in the synthesis of more complex molecules, including inhibitors for HIV protease. sorbonne-universite.fr The stereoselective reactions of these aldehydes are crucial for obtaining the desired biologically active stereoisomers.

The exploration of N-benzoyl amino acid analogues continues to be an active area of research. Studies have shown that modifications to the benzoyl ring or the amino acid side chain can lead to compounds with a range of biological activities, including antifungal properties. thieme-connect.com The synthetic accessibility and the rich chemistry of the aldehyde group position this compound as a significant compound for future investigations in medicinal chemistry and chemical biology.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₆H₁₅NO₂ | 253.29 | Not available |

| N-Benzoyl-L-phenylalanine | C₁₆H₁₅NO₃ | 269.29 | 2566-22-5 |

| N-Benzoyl-L-phenylalaninol | C₁₆H₁₇NO₂ | 255.31 | 4503-96-2 |

Note: Specific experimental data for this compound is limited in publicly available literature. The molecular formula and weight are theoretical.

Table 2: Research Applications of this compound and Analogues

| Compound/Analogue | Research Area | Key Finding/Application |

| This compound | Enzyme Inhibition | Potent inhibitor of serine and cysteine proteases; used in prodrug design. ontosight.ai |

| N-Benzoyl-L-phenylalanine | Enzyme Inhibition | Competitive inhibitor of carboxypeptidase A. nih.govcymitquimica.com |

| N-Benzoyl-L-biphenylalanine Derivatives | Receptor Antagonism | Potent dual antagonists of α4β7/α4β1 integrins. ontosight.ai |

| N-Benzoyl Amino Acid Esters | Antifungal Activity | Showed activity against filamentous fungi. thieme-connect.com |

| N-Protected Phenylalaninals | Synthetic Intermediates | Used in the synthesis of HIV protease inhibitors. sorbonne-universite.fr |

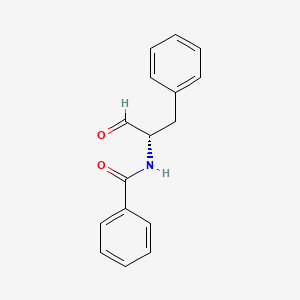

Structure

3D Structure

Properties

CAS No. |

35593-57-8 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-[(2S)-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C16H15NO2/c18-12-15(11-13-7-3-1-4-8-13)17-16(19)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,17,19)/t15-/m0/s1 |

InChI Key |

HIVDFHSZNYCJQH-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)C2=CC=CC=C2 |

sequence |

F |

Synonyms |

N-benzoyl-L-phenylalaninal |

Origin of Product |

United States |

Synthetic Strategies and Chemical Biology Approaches for N Benzoyl L Phenylalaninal

Stereoselective Synthesis of N-Benzoyl-L-phenylalaninal

The synthesis of this compound with a defined stereochemistry at the α-carbon is paramount for its intended biological applications. The primary focus of synthetic efforts is to preserve the L-configuration inherited from the starting material, L-phenylalanine.

Convergent and Linear Synthetic Pathways

The construction of this compound can be approached through both linear and convergent synthetic strategies.

A linear synthetic pathway is the most direct and commonly inferred method for the synthesis of this compound. This approach typically begins with the commercially available amino acid L-phenylalanine. The synthesis proceeds in a stepwise fashion, involving the protection of the amine functionality, reduction of the carboxylic acid, and subsequent oxidation to the desired aldehyde. A plausible and widely utilized linear sequence involves two main transformations from the readily available precursor, N-Benzoyl-L-phenylalaninol.

Table 1: Comparison of Synthetic Pathway Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Stepwise synthesis starting from a single precursor. | Simpler to design and execute for less complex targets. | Overall yield can be low in multi-step sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Potentially higher overall yields for complex molecules. | Requires more complex planning and fragment synthesis. |

Functional Group Interconversions Leading to the Aldehyde Moiety

The critical step in the synthesis of this compound is the selective oxidation of the primary alcohol in the precursor, N-Benzoyl-L-phenylalaninol, to the aldehyde. This transformation must be performed under mild conditions to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center. Several modern oxidation methods are well-suited for this purpose.

Dess-Martin Oxidation: This method employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, to mildly and selectively oxidize primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its high yields and compatibility with a wide range of functional groups.

Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). This procedure is performed at low temperatures (typically -78 °C) and is highly effective for the synthesis of aldehydes from primary alcohols without over-oxidation.

The choice between these methods often depends on the specific substrate, desired scale, and tolerance to reaction byproducts.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of the reaction conditions, particularly for the oxidation step.

For the Dess-Martin oxidation , key parameters to optimize include:

Stoichiometry of DMP: Using a slight excess of DMP (typically 1.1 to 1.5 equivalents) is common to ensure complete conversion of the alcohol.

Reaction Time and Temperature: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time. While the reaction is often performed at room temperature, adjusting the temperature may be necessary for sensitive substrates.

Work-up Procedure: The work-up typically involves quenching the reaction with a solution of sodium thiosulfate (B1220275) to reduce the iodine byproducts, followed by extraction and purification by column chromatography.

For the Swern oxidation , optimization involves:

Temperature Control: Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and decomposition of the active oxidizing species.

Reagent Addition Sequence: The order of addition of DMSO, oxalyl chloride, the alcohol, and the base is crucial for the success of the reaction.

Choice of Base: While triethylamine is commonly used, other non-nucleophilic bases can be explored to minimize side reactions.

Table 2: Key Parameters for Oxidation Reaction Optimization

| Oxidation Method | Key Parameters to Optimize | Typical Conditions |

| Dess-Martin | DMP equivalents, reaction time, temperature. | 1.1-1.5 eq. DMP, CH₂Cl₂, Room Temp. |

| Swern | Temperature, reagent addition order, base. | DMSO, (COCl)₂, -78 °C; Et₃N |

Purification of the final product, this compound, is typically achieved through silica (B1680970) gel column chromatography to remove any unreacted starting material, byproducts, and residual reagents.

Derivatization Methods for Research Applications

To employ this compound as a tool in chemical biology, it is often necessary to modify its structure to include reporter groups or handles for bioconjugation. These modifications can transform the core molecule into a probe for studying biological systems.

Introduction of Reporter Groups and Bioconjugation Handles

The introduction of reporter groups, such as fluorescent dyes or biotin (B1667282), allows for the detection and visualization of the molecule's interactions with biological targets. Bioconjugation handles, on the other hand, are functional groups that facilitate the covalent attachment of the molecule to other biomolecules.

A common strategy for introducing such functionalities is through the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction can be used to attach a variety of reporter groups. To utilize this method, an azide (B81097) or alkyne functionality would first need to be incorporated into the this compound structure. This could potentially be achieved by modifying the benzoyl group or by using a derivatized starting material in the synthesis.

Another approach for introducing reporter groups is through the reaction of the aldehyde functionality itself. For instance, biotin can be introduced via biotin hydrazide, which reacts with the aldehyde to form a stable hydrazone linkage thermofisher.com. Similarly, fluorescent probes containing amine groups can be attached via reductive amination.

Synthesis of this compound-Based Probes

The synthesis of probes based on this compound would leverage the derivatization methods described above. For example, a photoreactive probe could be synthesized by incorporating a photoreactive group, such as a benzophenone (B1666685), into the benzoyl moiety nih.gov. Upon exposure to UV light, this group can form a covalent bond with nearby molecules, allowing for the identification of binding partners.

An affinity-based probe could be constructed by attaching a high-affinity ligand for a specific target protein, along with a reporter group. The this compound scaffold would serve as the core structure for assembling these components.

The design of such probes requires a careful balance between maintaining the desired biological activity of the core molecule and introducing the necessary functionalities for detection and interaction. The modular nature of click chemistry makes it a particularly attractive tool for the development of a library of probes with different reporter groups attached to the this compound scaffold mdpi.com.

Chemoenzymatic Synthesis and Biotransformation Pathways

The synthesis and transformation of this compound can be effectively achieved through chemoenzymatic strategies, which leverage the high selectivity of enzymes to perform specific chemical modifications. These methods offer advantages over purely chemical routes by often proceeding under milder reaction conditions, reducing the need for protecting groups, and providing high stereoselectivity. Key chemoenzymatic approaches for this compound and related compounds primarily involve enzymatic acylation to form the benzoyl amide bond and enzymatic reduction of the aldehyde functionality.

One prominent biotransformation pathway for this compound is its reduction to the corresponding alcohol, N-Benzoyl-L-phenylalaninol. This conversion can be accomplished using alcohol dehydrogenases (ADHs) or whole-cell biocatalysts that possess reductase activity. These enzymatic reductions are highly valued for their stereoselectivity, ensuring the chiral integrity of the L-phenylalaninal backbone is maintained in the resulting amino alcohol. While specific studies on the enzymatic reduction of this compound are not extensively documented, research on analogous N-protected α-amino aldehydes demonstrates the feasibility of this approach. For instance, various microorganisms and isolated reductases have been shown to efficiently reduce N-Boc and N-Cbz protected amino aldehydes to their corresponding alcohols with high enantiomeric excess.

Conversely, a plausible chemoenzymatic route for the synthesis of this compound's precursor, N-Benzoyl-L-phenylalaninol, involves the lipase-catalyzed benzoylation of L-phenylalaninol. Lipases are versatile enzymes capable of catalyzing acylation reactions in non-aqueous media. The selective N-acylation of amino alcohols by lipases is a well-established method. For example, the commercial immobilized lipase (B570770) Novozym 435 (from Candida antarctica lipase B) has demonstrated high regioselectivity for the N-acylation of similar amino alcohols. In a typical process, L-phenylalaninol would be reacted with a benzoyl donor, such as benzoic acid or an activated ester thereof, in an organic solvent with the lipase as the catalyst. This enzymatic approach avoids harsh chemical reagents and often results in high yields of the desired N-benzoyl product.

Another relevant biotransformation pathway in related compounds involves the use of nitrile hydratases, particularly from bacteria of the genus Rhodococcus. nih.govnih.gov These enzymes are capable of converting nitriles into their corresponding amides. While not directly applicable to this compound, this methodology is significant in the broader context of chemoenzymatic synthesis of amide-containing compounds from nitrile precursors. For instance, β-amino nitriles can be converted to their corresponding β-amino amides, showcasing the utility of these enzymes in amide bond formation under mild, aqueous conditions.

The following tables summarize findings from research on analogous chemoenzymatic reactions that are pertinent to the synthesis and transformation of this compound.

Table 1: Lipase-Catalyzed N-Acylation of Amino Alcohols

| Enzyme | Substrate | Acyl Donor | Product | Key Findings |

| Novozym 435 | Phenylglycinol | Capric Acid | N-caproyl-phenylglycinol | High regioselectivity for N-acylation; optimal yield of 89.41% in a solvent-free system. nih.gov |

| Lipase PS-D (Burkholderia cepacia) | 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Vinyl Acetate | (R)-acetate and (S)-alcohol | Excellent enantioselectivity (>99% ee) and conversion (c 49%). nih.gov |

| Rhizomucor miehei lipase (RML) | N-acetyl-phenylalanine methyl and allyl esters | - | Enantiomerically pure N-acetyl phenylalanine | Effective kinetic resolution via interesterification. nih.gov |

Table 2: Biocatalytic Reduction of Aldehydes and Related Biotransformations

| Biocatalyst | Substrate | Product | Key Findings |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | Catalyzes the reduction of benzaldehyde in the presence of NADH. nih.gov |

| Bjerkandera adusta (growing cultures) | Aldehydes | Alcohols | Selectively reduces aldehydes to the corresponding alcohols. researchgate.net |

| Rhodococcus rhodochrous J1 | Nitriles | Amides | Nitrile hydratase catalyzes the hydration of nitriles to amides. nih.gov |

Enzymatic Interactions and Biochemical Functionality of N Benzoyl L Phenylalaninal

Enzyme Substrate and Inhibitor Characterization

N-Benzoyl-L-phenylalaninal is primarily recognized for its role as a potent, reversible inhibitor of certain classes of proteases. The presence of a reactive aldehyde functional group is a key determinant of its inhibitory activity.

Interaction with Proteases and Peptidases

This compound has been demonstrated to be a potent inhibitor of both serine and cysteine proteases. Notably, its inhibitory effects have been studied against the serine protease α-chymotrypsin and the cysteine protease papain. The aldehyde moiety of this compound is crucial for its interaction with the active sites of these enzymes.

The inhibitory potency of this compound is notably influenced by pH. Studies have shown that its effectiveness as an inhibitor of both α-chymotrypsin and papain is significantly enhanced at a lower pH of 5 compared to a neutral pH of 7. This pH-dependent inhibition suggests that the protonation state of either the inhibitor or the enzyme's active site residues plays a critical role in the binding interaction. In some experimental setups, this compound is generated from a prodrug form, an acylhydrazone derivative, which hydrolyzes under acidic conditions to release the active aldehyde inhibitor.

Kinetics of Enzymatic Cleavage or Inhibition

Mechanisms of Action at Enzyme Active Sites (e.g., Covalent Modification, Transition State Analogs)

The primary mechanism of action for this compound and other peptide aldehydes is the formation of a reversible covalent bond with the nucleophilic residue in the enzyme's active site. This interaction leads to the formation of a stable intermediate that mimics the transition state of the normal enzymatic reaction.

Covalent Modification : In the case of cysteine proteases like papain, the aldehyde group of the inhibitor is attacked by the thiol group of the active site cysteine residue (Cys-25 in papain). This nucleophilic attack results in the formation of a thiohemiacetal. nih.gov This covalent adduct is stable but reversible. For serine proteases such as α-chymotrypsin, a similar mechanism occurs where the hydroxyl group of the active site serine residue attacks the aldehyde, forming a hemiacetal.

Transition State Analogs : The tetrahedral geometry of the thiohemiacetal or hemiacetal intermediate formed between the aldehyde inhibitor and the protease's active site closely resembles the tetrahedral transition state of peptide bond hydrolysis. nih.gov Enzymes have the highest affinity for the transition state of the reaction they catalyze, which explains the potent inhibitory activity of these aldehyde compounds. By mimicking this high-energy intermediate, this compound effectively acts as a transition-state analog inhibitor. nih.gov

Investigation of Molecular Targets and Binding Specificity

The specificity of this compound and related peptide aldehydes is largely dictated by the peptidic portion of the molecule, which interacts with the substrate-binding pockets of the target protease.

Identification of Protein Targets through Biochemical Assays

While specific studies detailing the broad identification of protein targets for this compound are limited, the general approach for identifying targets of covalent inhibitors involves activity-based protein profiling (ABPP). rsc.orgnih.govchemicalprobes.orgresearchgate.netnih.gov ABPP utilizes probes that contain a reactive "warhead," such as an aldehyde, which covalently binds to the active site of an enzyme. chemicalprobes.org These probes also incorporate a reporter tag (e.g., a fluorophore or biotin) that allows for the detection and identification of the labeled proteins. chemicalprobes.org

Although not specifically documented for this compound, this methodology could be employed to identify its full range of protein targets within a complex biological sample. The known targets, α-chymotrypsin and papain, were likely identified through direct enzymatic assays.

Determinants of Specificity for Different Enzyme Classes

The specificity of peptide aldehyde inhibitors is a multifactorial characteristic influenced by both the peptide sequence and the reactivity of the aldehyde warhead.

The amino acid residues of the peptide portion of the inhibitor interact with the substrate-binding pockets (S-sites) of the protease. purdue.edu For instance, the P1 residue of the inhibitor (the residue adjacent to the aldehyde) is a primary determinant of specificity, as it binds to the S1 pocket of the protease. purdue.edu In this compound, the phenylalanine residue would be expected to favor binding to proteases with a hydrophobic S1 pocket, such as chymotrypsin (B1334515). purdue.edu Similarly, interactions at the P2, P3, and subsequent positions further refine the binding specificity. nih.govnih.gov

However, the high electrophilicity of the aldehyde group can sometimes override the strict substrate specificity of the target protease. nih.govnih.govnih.gov This means that a peptide aldehyde might inhibit a protease even if its peptide sequence is not a perfect match for the enzyme's preferred substrate. nih.govnih.govnih.gov This phenomenon has been observed with the SARS-CoV main protease, where peptide aldehydes with unexpected amino acids at the P1 and P2 positions were still effective inhibitors due to the reactivity of the aldehyde. nih.govnih.gov Therefore, the binding specificity of this compound is a balance between the affinity of its N-benzoyl-L-phenylalanine moiety for the enzyme's binding cleft and the covalent reactivity of its aldehyde group with the active site nucleophile.

Structure-Activity Relationship (SAR) Studies

The N-benzoyl group plays a crucial role in the interaction of this compound with its target enzymes. Modifications to this aromatic ring system have been shown to significantly influence the inhibitory potency of the compound. Research on related N-benzoyl-phenylalanine derivatives has provided valuable insights into these structure-activity relationships.

Studies on N-benzoyl-phenylalanine derived ketoamides as calpain inhibitors have highlighted the importance of substituents on the benzoyl moiety. A brief SAR study revealed that the presence of ortho-substituents on the benzoyl ring is a key determinant of biological potency nih.gov. This suggests that steric and electronic factors at this position can modulate the binding affinity of the inhibitor to the enzyme's active site.

Further investigations into N-acylphenylalanines have demonstrated that variations in the acyl moiety significantly affect their biological activity nih.gov. For instance, the development of N-(4-ethylbenzoyl)-D-phenylalanine, which was found to be 50 times more potent than N-Benzoyl-DL-phenylalanine as a hypoglycemic agent, underscores the profound impact of acyl group modification nih.gov. These findings indicate that the benzoyl group is not merely a passive structural component but actively participates in the molecular recognition process.

The following table summarizes the impact of selected N-benzoyl group modifications on the inhibitory activity of related phenylalanine derivatives.

| Modification of N-Benzoyl Group | Target Enzyme/Activity | Observed Effect on Biological Activity |

| Ortho-substituents | Calpain | Increased inhibitory potency nih.gov |

| 4-ethylbenzoyl | Hypoglycemic activity | 50-fold increase in potency compared to the unsubstituted benzoyl group nih.gov |

This table is generated based on data from studies on related N-benzoyl-phenylalanine derivatives and is intended to illustrate the principles of SAR for the N-benzoyl group.

The phenylalanine side chain is a critical determinant for the specificity and binding affinity of this compound to its target proteases. The bulky and hydrophobic nature of the benzyl (B1604629) group allows it to occupy and interact with the S1 subsite of many proteases, which often have a preference for aromatic or large hydrophobic residues.

Derivatization of the phenylalanine side chain can therefore have a significant impact on enzyme interaction. While direct SAR studies on this compound are limited, research on other phenylalanine-containing inhibitors provides strong evidence for the importance of this moiety. For example, the hydrophobicity conferred by the phenylalanine residue has been shown to enhance the affinity of peptides for cancer cell membranes mdpi.com. This suggests that the benzyl group of this compound likely contributes to its localization and interaction with membrane-associated or intracellular proteases.

Furthermore, modifications to the phenylalanine residue within peptide antibiotics, such as clovibactin (B11933462), have been shown to be crucial for their antibiotic activity acs.org. This highlights the sensitivity of biological systems to alterations in the phenylalanine side chain, reinforcing its role in molecular recognition.

The table below illustrates the influence of phenylalanine side chain characteristics on biological interactions, based on findings from related compounds.

| Phenylalanine Side Chain Feature | Biological Interaction | Implication for this compound |

| Hydrophobicity | Affinity for cancer cell membranes mdpi.com | May contribute to interaction with cellular proteases. |

| Structural Integrity | Antibiotic activity of clovibactin acs.org | Derivatization could significantly alter enzyme inhibitory profile. |

This table extrapolates from findings on other phenylalanine-containing molecules to infer the potential influence of the phenylalanine side chain of this compound on its activity.

The aldehyde functional group is the cornerstone of the inhibitory activity of this compound. It acts as a "warhead," forming a covalent bond with the active site nucleophile of target proteases, typically a serine or cysteine residue. This covalent interaction leads to the formation of a stable, reversible hemiacetal or hemithioacetal adduct, effectively inactivating the enzyme.

The significance of the aldehyde is underscored by studies comparing the inhibitory potency of this compound with its derivatives where the aldehyde is masked. For instance, acylhydrazone derivatives of peptide aldehydes are significantly less potent inhibitors. However, under acidic conditions, such as those found in lysosomes, these derivatives can hydrolyze to regenerate the highly active aldehyde nih.gov. This demonstrates that the free aldehyde is essential for potent enzyme inhibition.

This compound has been identified as a potent inhibitor of serine proteases like chymotrypsin and cysteine proteases such as papain nih.gov. The mechanism of inhibition involves the nucleophilic attack of the active site serine or cysteine on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate is stabilized by interactions within the enzyme's active site, leading to potent inhibition.

The following table summarizes the key roles of the aldehyde functional group in the biochemical function of this compound.

| Function of Aldehyde Group | Interacting Enzyme Residue | Consequence of Interaction |

| Covalent bond formation | Serine (in serine proteases) | Formation of a stable hemiacetal adduct, leading to enzyme inhibition nih.gov. |

| Covalent bond formation | Cysteine (in cysteine proteases) | Formation of a stable hemithioacetal adduct, leading to enzyme inhibition nih.gov. |

Exploration of Biological Roles and Research Applications

N-Benzoyl-L-phenylalaninal as a Tool in Chemical Biology Research

In the field of chemical biology, which aims to study and manipulate biological systems using chemical tools, this compound serves as a foundational scaffold for investigating protease activity. Its specific interaction with certain classes of enzymes allows researchers to probe their roles in complex biological processes.

This compound is frequently utilized in the development and execution of enzyme assays, particularly for serine and cysteine proteases. The aldehyde functional group acts as a "warhead" that forms a stable, yet reversible, thiohemiacetal or hemiacetal adduct with the active site cysteine or serine residue of a target protease, respectively. This binding event effectively blocks the enzyme's catalytic activity.

In a typical enzyme assay, the potency of an inhibitor is measured by its ability to reduce the rate of a reaction catalyzed by the target enzyme. For this compound, this involves incubating the enzyme (e.g., papain or α-chymotrypsin) with the compound and then measuring the residual enzyme activity using a chromogenic or fluorogenic substrate. The results are often used to determine key inhibitory constants, as detailed in the table below.

| Parameter | Description | Typical Application for this compound |

| IC₅₀ (Half maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the enzyme's activity by 50%. | Used as a standard measure of the inhibitor's potency against a specific protease under defined assay conditions. |

| Kᵢ (Inhibition constant) | An intrinsic measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a higher affinity. | Provides a more fundamental understanding of the binding interaction between this compound and the protease active site. |

Research has shown that this compound is a potent inhibitor of certain proteases and can be generated from prodrugs that release the active aldehyde under specific pH conditions. nih.gov For instance, a derivative of this compound was designed to be stable at neutral pH but hydrolyze at pH 5 to release the aldehyde, leading to a 25- to 40-fold increase in inhibition of enzymes like papain. nih.gov This demonstrates its utility in designing assays that can screen for pH-dependent enzyme inhibition.

The ability of this compound to covalently modify active proteases makes it a suitable candidate for use as a chemical probe in activity-based protein profiling (ABPP). nih.govmedchemexpress.com ABPP is a powerful chemoproteomic strategy that uses reactive small-molecule probes to map the functional state of entire enzyme families in complex biological samples. nih.govmdpi.com

An activity-based probe (ABP) typically consists of three components:

A reactive group (the "warhead") that binds to the enzyme's active site.

A specific recognition element that directs the probe to a particular enzyme or enzyme family.

A reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

In this context, the this compound structure serves as both the recognition element (for proteases that recognize phenylalanine) and the foundation for the warhead (the aldehyde group). While not typically used with an integrated reporter tag itself, it is highly effective in competitive profiling assays. In this format, a known, broad-spectrum ABP is used to label a class of proteases. By pre-incubating the sample with this compound, researchers can observe a decrease in labeling by the ABP for any proteases that are targeted by this compound. This competition-based approach allows for the identification of the specific targets of the compound and the screening of other potential inhibitors. mdpi.com

Potential in Proteomics and Metabolomics Research

While its primary applications are in targeted enzyme inhibition studies, the chemical properties of this compound suggest potential, though not widely documented, roles in broader proteomics and metabolomics research.

Ligand-based proteomics, such as affinity chromatography, involves using a small molecule "bait" to capture its protein binding partners from a cell lysate. This is a common method for identifying the targets of a drug or bioactive molecule.

In principle, this compound could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix could then be used to "pull down" proteases and other proteins that bind to it. The captured proteins could subsequently be identified by mass spectrometry. However, a review of the scientific literature indicates that while the principle is sound, the specific application of this compound in this manner is not a widely reported or established technique.

Metabolic tracing studies utilize isotopically labeled versions of natural metabolites (e.g., ¹³C-glucose or ¹⁵N-glutamine) to track their journey through metabolic pathways. nih.gov This powerful technique allows researchers to measure metabolic flux and understand how cellular metabolism is altered in different states, such as disease.

This compound is a synthetic compound and not an endogenous metabolite. Therefore, it is not used in metabolic tracing studies to map the flow of natural metabolic pathways. While stable isotope-labeled versions of synthetic inhibitors can be prepared for use in pharmacokinetic studies to track the drug's absorption, distribution, metabolism, and excretion, this application is distinct from the use of labeled nutrients to trace the activity of cellular metabolic networks. medchemexpress.comjpt.com

Comparison with Related Phenylalanine Derivatives

The utility of this compound as a research tool is best understood by comparing it to structurally similar phenylalanine derivatives. The specific functional group at the C-terminus dictates the molecule's chemical reactivity and biological application.

| Compound | Structure | Key Functional Group | Primary Research Application | Mechanism of Action |

| This compound | Benzoyl-NH-CH(CH₂Ph)-CHO | Aldehyde | Reversible covalent protease inhibitor; chemical probe scaffold. | Forms a reversible thiohemiacetal/hemiacetal with active site Cys/Ser residues. |

| N-Benzoyl-L-phenylalanine | Benzoyl-NH-CH(CH₂Ph)-COOH | Carboxylic Acid | Weak competitive inhibitor; substrate analog for binding studies. | Binds non-covalently to the enzyme active site, mimicking the product of peptide cleavage. |

| N-Benzoyl-L-phenylalaninol | Benzoyl-NH-CH(CH₂Ph)-CH₂OH | Primary Alcohol | Negative control in inhibition studies. | Lacks the electrophilic center of the aldehyde, resulting in very weak or no binding to the active site. |

| p-Benzoyl-L-phenylalanine | H₂N-CH(COOH)-CH₂-Ph-CO-Ph | Benzophenone (B1666685) (ketone) | Photo-crosslinking agent for identifying protein-protein interactions. uni.luspringernature.com | Upon UV irradiation, the benzophenone group becomes a reactive radical that forms irreversible covalent bonds with nearby molecules. nih.gov |

This comparison highlights the unique role of the aldehyde group in this compound, which confers its ability to act as a potent, reversible covalent inhibitor, distinguishing it from its non-reactive carboxylic acid and alcohol counterparts, and from the photo-activated crosslinking properties of p-Benzoyl-L-phenylalanine.

Analogous Activity of N-Benzoyl-L-phenylalanine in Enzyme Inhibition

N-Benzoyl-L-phenylalanine, a closely related analog, also demonstrates inhibitory effects on certain enzymes, though its mechanism and potency can differ. It is an N-acyl-L-phenylalanine where the amino group of L-phenylalanine is substituted with a benzoyl group. ebi.ac.uk

Research Findings on Enzyme Inhibition:

Studies have identified N-Benzoyl-L-phenylalanine as a competitive inhibitor for the hydrolysis of peptide substrates by carboxypeptidase A. ebi.ac.uk In this context, it competes with the substrate for binding to the enzyme's active site. ebi.ac.uk Research has shown that one molecule of N-Benzoyl-L-phenylalanine binds per active site. ebi.ac.uk

Conversely, when an ester substrate, hippuryl-DL-beta-phenyllactate, is used, N-Benzoyl-L-phenylalanine acts as a linear noncompetitive inhibitor. ebi.ac.uk This indicates that its inhibitory mechanism can be dependent on the nature of the substrate being acted upon by the enzyme.

Beyond its role in studying carboxypeptidase A, N-Benzoyl-L-phenylalanine and its derivatives have been synthesized and evaluated for other biological activities, including antifungal properties against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus. scielo.org.mxscielo.org.mx

Contrasting Biochemical Functions with N-Benzoyl-L-phenylalaninol

N-Benzoyl-L-phenylalaninol is another analog where the carboxylic acid group of N-Benzoyl-L-phenylalanine is reduced to a primary alcohol. nih.gov This structural modification significantly alters its biochemical profile compared to the aldehyde (this compound) and the carboxylic acid (N-Benzoyl-L-phenylalanine) forms.

Unlike its aldehyde counterpart, N-Benzoyl-L-phenylalaninol is not primarily characterized as a protease inhibitor. Instead, it is recognized as a natural product, having been identified as a metabolite in various plants and fungi. nih.govebi.ac.uk

Identified Biological Roles:

Plant Metabolite: It has been isolated from various plant species, including Begonia nantoensis and Houttuynia cordata. nih.gov

Fungal Metabolite: The compound has also been found in fungi, such as Penicillium brevicompactum and Aspergillus flavipes. nih.govebi.ac.uk

The presence of N-Benzoyl-L-phenylalaninol in these organisms suggests it plays a role in their natural metabolic processes, a function distinct from the targeted enzyme inhibition associated with this compound. The replacement of the highly reactive aldehyde group with a more stable alcohol group means it does not readily form the same interactions with enzyme active sites that are characteristic of peptide aldehyde inhibitors.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Approaches for Functional Analogues

The development of novel synthetic methodologies is paramount to exploring the full potential of the N-Benzoyl-L-phenylalaninal scaffold. Future research will likely focus on creating a diverse library of functional analogues to probe biological systems with greater precision. Strategies may be adapted from the synthesis of related compounds, such as N-benzoyl amino acids and their esters, which involve coupling reactions between benzoic acid derivatives and the amino acid backbone scielo.org.mxscielo.org.mx.

A particularly promising direction is the incorporation of photo-reactive and clickable moieties. For instance, the synthesis of analogues like p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, which contains both a benzophenone (B1666685) photo-reactive group and a terminal alkyne for click chemistry, demonstrates a viable strategy. nih.govrsc.org Applying similar synthetic routes to this compound could yield powerful tools for photoaffinity labeling to identify protein-protein interactions. researchgate.netresearchgate.net

Future synthetic efforts may focus on:

Stereoselective reductions of N-benzoyl-L-phenylalanine derivatives to afford the corresponding phenylalaninal with high enantiomeric purity.

Modification of the benzoyl group with various substituents to modulate lipophilicity, electronic properties, and receptor binding affinity.

Introduction of reporter tags , such as fluorophores or biotin (B1667282), to facilitate detection and isolation of binding partners.

These synthetic endeavors will provide a chemical toolbox to systematically investigate the structure-activity relationships of this compound analogues.

Exploration of New Biological Targets and Pathways

While this compound is known as a fungal and plant metabolite, its specific biological targets and pathways remain largely unexplored. nih.gov Future research will be directed towards identifying its molecular interacting partners and elucidating its role in cellular processes.

A logical starting point is the investigation of enzymes involved in amino acid metabolism. The structurally related compound, N-benzoyl-L-phenylalanine, is known to be an inhibitor of chorismate mutase-prephenate dehydrogenase, an enzyme in the shikimate pathway. medchemexpress.com Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activities or interact with other enzymes in this pathway. The anaerobic metabolism of L-phenylalanine in bacteria is known to proceed via benzoyl-CoA, highlighting the importance of the benzoyl moiety in microbial metabolic pathways. nih.gov

Furthermore, studies on related N-benzoyl amino esters have revealed antifungal properties. scielo.org.mxscielo.org.mx This suggests that this compound and its analogues could be explored as potential antifungal agents, with future research focusing on identifying their specific fungal protein targets.

Key research questions to be addressed include:

Does this compound interact with enzymes in the phenylalanine metabolic pathway in various organisms?

What are the primary protein targets of this compound in fungal and plant cells?

Can functional analogues of this compound be designed to selectively target specific enzymes or receptors?

The following table summarizes potential research directions for exploring new biological targets:

| Research Area | Potential Biological Target/Pathway | Rationale |

| Enzyme Inhibition | Chorismate mutase-prephenate dehydrogenase | Structural similarity to known inhibitor N-benzoyl-L-phenylalanine medchemexpress.com |

| Antifungal Activity | Fungal-specific enzymes or signaling pathways | Antifungal activity observed in related N-benzoyl amino esters scielo.org.mxscielo.org.mx |

| Metabolic Regulation | Enzymes in phenylalanine and benzoyl-CoA metabolism | Its role as a metabolite in these pathways nih.govnih.gov |

Integration with Advanced Imaging Techniques for Cellular Studies

The development of functionalized this compound analogues will open the door for their use in advanced cellular imaging techniques. By incorporating environmentally sensitive fluorophores or photo-crosslinking agents, these molecules can be transformed into powerful probes to visualize and manipulate cellular processes in real-time.

A key application lies in photoaffinity labeling , a technique used to identify direct binding partners of a molecule within a complex biological sample. Analogues of this compound bearing a photo-reactive group, such as a benzophenone or a diazirine, could be introduced to cells or cell lysates. Upon photoactivation, a covalent bond is formed with the interacting protein, allowing for its subsequent identification by mass spectrometry. This approach has been successfully used with the related amino acid p-benzoyl-L-phenylalanine to study protein-protein interactions. researchgate.netresearchgate.net

Furthermore, fluorescently tagged this compound analogues could be used in various fluorescence microscopy techniques, including:

Confocal microscopy to determine the subcellular localization of the compound and its potential targets.

Förster Resonance Energy Transfer (FRET) to study the dynamics of its interaction with a target protein in living cells.

Super-resolution microscopy to visualize its interactions at the nanoscale.

The integration of these advanced imaging techniques will provide unprecedented spatial and temporal resolution to study the cellular behavior of this compound and its derivatives.

Application in Systems Biology and Multi-Omics Research

The role of this compound as a natural metabolite positions it as a molecule of interest in the fields of systems biology and multi-omics research. These disciplines aim to provide a holistic understanding of biological systems by integrating data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics.

In the context of plant-pathogen interactions, where phenylalanine metabolism is known to play a crucial role, this compound could serve as a key biomarker. mdpi.com Comprehensive metabolomic profiling of infected and non-infected plant tissues could reveal dynamic changes in the levels of this compound, providing insights into the metabolic reprogramming that occurs during infection.

Integrated multi-omics studies could further elucidate the regulatory networks governing the biosynthesis and downstream effects of this compound. For example, correlating changes in its abundance with transcriptomic and proteomic data could help identify the enzymes responsible for its synthesis and the signaling pathways it modulates.

Future applications in this area include:

Metabolomic fingerprinting to identify this compound as a potential biomarker for specific physiological or pathological states in plants and fungi.

Flux analysis to trace the metabolic fate of isotopically labeled this compound and understand its contribution to various metabolic pathways.

Integrative network analysis to build comprehensive models of the metabolic and signaling networks in which this compound participates.

By leveraging the power of systems biology and multi-omics approaches, researchers can move beyond a reductionist view and begin to understand the broader biological significance of this compound in the context of the entire organism.

Q & A

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the benzoyl group. Avoid prolonged exposure to humidity (>60% RH) .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Racemization during benzoylation.

Solution : Use Schotten-Baumann conditions (benzoyl chloride in aqueous NaOH/dichloromethane) at 0–5°C to minimize epimerization . - Challenge 2 : Low yield due to competing side reactions.

Solution : Optimize stoichiometry (1:1.2 molar ratio of L-phenylalanine to benzoyl chloride) and monitor reaction progress via TLC (R = 0.6 in ethyl acetate/hexane 1:1) .

Q. How can researchers resolve discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature) using controls like N-formyl-L-phenylalanine, which shares structural similarities but distinct bioactivity .

- Step 2 : Perform dose-response curves (0.1–100 µM) to identify non-linear effects.

- Step 3 : Use molecular docking to compare binding affinities with target proteins (e.g., formyl peptide receptors) and correlate with in vitro results .

Q. What advanced analytical techniques differentiate stereoisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers (retention times: L-form ~12.3 min, D-form ~14.1 min) .

- Circular Dichroism (CD) : Monitor the Cotton effect at 220–230 nm; L-enantiomers exhibit a positive peak, while D-enantiomers show a negative signal .

Safety and Contradictions

Q. Are there conflicting safety data for this compound?

- Methodological Answer :

- Contradiction : While some sources classify it as non-hazardous (GHS non-applicable) , others recommend precautions (e.g., gloves, goggles) due to limited toxicological data .

- Resolution : Conduct acute toxicity assays (e.g., LD in rodents) and environmental impact studies (e.g., OECD 301D biodegradability test) to establish safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.